molecular formula C10H8N4O B12828403 1-(Cyanomethyl)-1H-benzo[d]imidazole-2-carboxamide

1-(Cyanomethyl)-1H-benzo[d]imidazole-2-carboxamide

Cat. No.: B12828403
M. Wt: 200.20 g/mol
InChI Key: NSHDJGKMHSZCAM-UHFFFAOYSA-N
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Description

1-(Cyanomethyl)-1H-benzo[d]imidazole-2-carboxamide is a heterocyclic compound that features a benzimidazole core with a cyanomethyl group at the 1-position and a carboxamide group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyanomethyl)-1H-benzo[d]imidazole-2-carboxamide typically involves the reaction of benzimidazole derivatives with cyanomethylating agents. One common method includes the use of bromoacetonitrile and imidazole under basic conditions . The reaction proceeds through nucleophilic substitution, where the imidazole nitrogen attacks the bromoacetonitrile, forming the cyanomethylated product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry principles, such as the use of recyclable solvents and catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-(Cyanomethyl)-1H-benzo[d]imidazole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

1-(Cyanomethyl)-1H-benzo[d]imidazole-2-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Cyanomethyl)-1H-benzo[d]imidazole-2-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, influencing their function and activity .

Comparison with Similar Compounds

  • 1-(Cyanomethyl)imidazole
  • 2-Methyl-1H-benzo[d]imidazole
  • 1H-Imidazol-1-ylacetonitrile

Comparison: 1-(Cyanomethyl)-1H-benzo[d]imidazole-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to 1-(Cyanomethyl)imidazole, the presence of the carboxamide group enhances its potential for hydrogen bonding and increases its solubility in polar solvents. Additionally, the benzimidazole core provides a rigid and planar structure, which is advantageous for interactions with biological targets .

Properties

Molecular Formula

C10H8N4O

Molecular Weight

200.20 g/mol

IUPAC Name

1-(cyanomethyl)benzimidazole-2-carboxamide

InChI

InChI=1S/C10H8N4O/c11-5-6-14-8-4-2-1-3-7(8)13-10(14)9(12)15/h1-4H,6H2,(H2,12,15)

InChI Key

NSHDJGKMHSZCAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC#N)C(=O)N

Origin of Product

United States

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